molecular formula C40H71K2N3O15P2 B13835116 1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine) potassium salt,1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine

1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine) potassium salt,1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine

Cat. No.: B13835116
M. Wt: 974.1 g/mol
InChI Key: FXYYZAZVZDVKFS-FFTMJLPTSA-L
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Description

1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt, also known as 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine, is a complex phospholipid derivative. This compound is primarily used in biochemical and biophysical research due to its unique structural properties and its role in mimicking biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid. This process is often carried out using Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is followed by sequential recrystallization from ethyl acetate and acetone to achieve high purity .

Industrial Production Methods

Industrial production of this compound is limited due to the complexity and cost of the synthetic routes. advancements in synthetic chemistry have led to more cost-effective and scalable methods. These methods often replace traditional column chromatography with more economical techniques, such as recrystallization, to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction often involves nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt involves its integration into biological membranes. This compound mimics the natural phospholipids found in cell membranes, allowing it to interact with membrane proteins and other biomolecules. The molecular targets and pathways involved include:

Comparison with Similar Compounds

1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt can be compared with other similar compounds, such as:

The uniqueness of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt lies in its ability to mimic complex biological membranes, making it a valuable tool in advanced biochemical and biophysical research.

Properties

Molecular Formula

C40H71K2N3O15P2

Molecular Weight

974.1 g/mol

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(5-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate

InChI

InChI=1S/C40H73N3O15P2.2K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-33(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-34-37(46)38(47)39(57-34)43-28-32(41)27-42-40(43)48;;/h27-28,33-34,37-39,46-47H,3-26,29-31,41H2,1-2H3,(H2,49,50,51);;/q;2*+1/p-2/t33-,34-,37-,38-,39-,60?;;/m1../s1

InChI Key

FXYYZAZVZDVKFS-FFTMJLPTSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=C(C=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+]

Origin of Product

United States

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